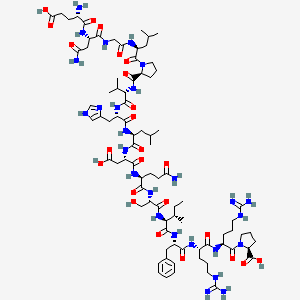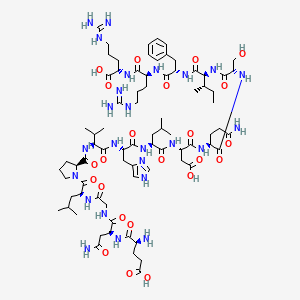
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a phenyl group attached to the alpha carbon. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxyphenylacetic acid.
Amination: The hydroxyl group is protected, and the carboxyl group is activated to form an intermediate, which is then subjected to amination to introduce the amino group.
Deprotection: The protecting group is removed to yield the desired amino acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amino acid with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxyphenylglyoxylic acid.
Reduction: Formation of 2-amino-2-(2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also used in the study of reaction mechanisms and stereochemistry.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is investigated for its potential therapeutic applications, including its use as a drug intermediate and in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-2-phenylacetic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-2-phenylacetic acid: Similar structure but different functional groups, leading to different chemical properties.
Uniqueness
®-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is unique due to the presence of both amino and hydroxyl groups on the phenylacetic acid backbone. This combination of functional groups provides a unique set of chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIOEDLFVEAKH-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
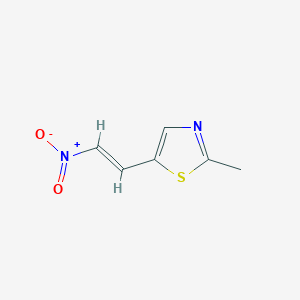

![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate](/img/structure/B8057043.png)


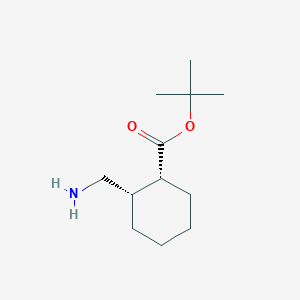
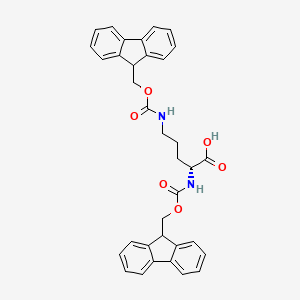
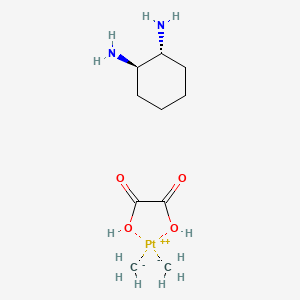
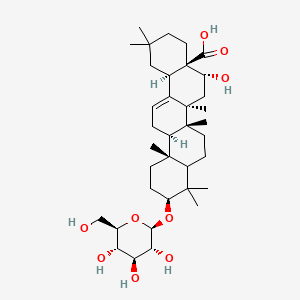
![4-[(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenyl 2,2,2-triphenylacetate](/img/structure/B8057117.png)

